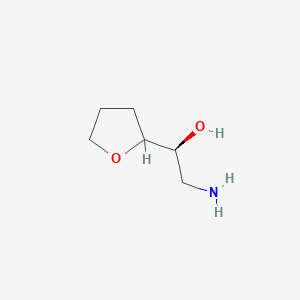
(1S)-2-Amino-1-(oxolan-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Amino-1-(oxolan-2-yl)ethan-1-ol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Amino-1-(oxolan-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oxirane and an amino alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxo compounds.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The amino and hydroxyl groups in the compound make it susceptible to substitution reactions, where these groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemistry: (1S)-2-Amino-1-(oxolan-2-yl)ethan-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-2-Amino-1-(oxolan-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions, influencing its biological activity and effects.
Comparison with Similar Compounds
(1R)-2-Amino-1-(oxolan-2-yl)ethan-1-ol: This isomer differs in the spatial arrangement of its atoms, leading to different chemical and biological properties.
2-Amino-1-(oxolan-2-yl)ethanol: Lacks the stereochemistry specified in (1S)-2-Amino-1-(oxolan-2-yl)ethan-1-ol, resulting in different reactivity and applications.
Uniqueness: The (1S) configuration of this compound imparts specific stereochemical properties that can influence its interactions with biological targets and its overall reactivity. This makes it distinct from its isomers and other similar compounds.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(1S)-2-amino-1-(oxolan-2-yl)ethanol |
InChI |
InChI=1S/C6H13NO2/c7-4-5(8)6-2-1-3-9-6/h5-6,8H,1-4,7H2/t5-,6?/m0/s1 |
InChI Key |
QVUIHZHGZPZYKO-ZBHICJROSA-N |
Isomeric SMILES |
C1CC(OC1)[C@H](CN)O |
Canonical SMILES |
C1CC(OC1)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



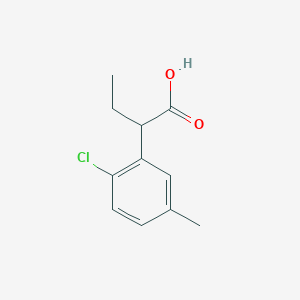
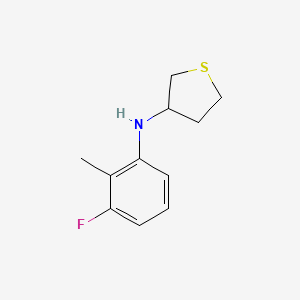
![4-{[(3-Fluoro-4-methylphenyl)methyl]amino}butan-2-ol](/img/structure/B13273425.png)



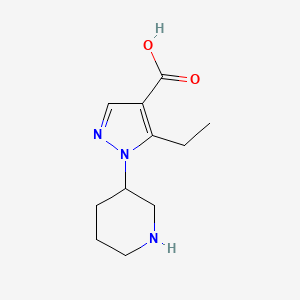
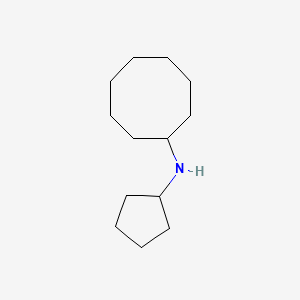
![(3R)-3-[(2R)-butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B13273465.png)


![Butyl[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B13273484.png)
![3-{[(Tert-butoxy)carbonyl]amino}-4-methoxypentanoic acid](/img/structure/B13273487.png)
